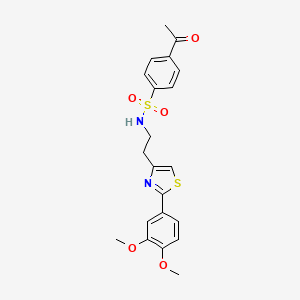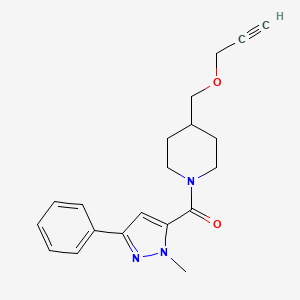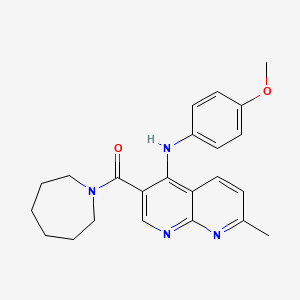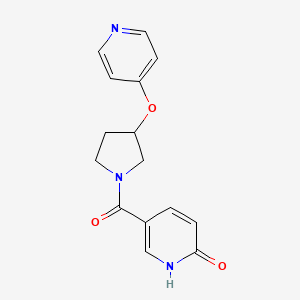![molecular formula C15H21NO4 B2418659 tert-Butyl-N-[3-(4-Formylphenoxy)propyl]carbamate CAS No. 380431-33-4](/img/structure/B2418659.png)
tert-Butyl-N-[3-(4-Formylphenoxy)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . It is characterized by the presence of a tert-butyl carbamate group attached to a 3-(4-formylphenoxy)propyl chain. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving carbamate substrates.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-formylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where the formyl group acts as a directing group.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of enzyme activity or protein function. The carbamate group can also interact with enzymes that hydrolyze carbamates, leading to the release of the active amine .
Vergleich Mit ähnlichen Verbindungen
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate can be compared with similar compounds such as:
tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate: This compound has an acetyl group instead of a formyl group, which affects its reactivity and applications.
tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxy]propyl]carbamate: This compound has a naphthyl group instead of a phenyl group, which can influence its chemical properties and biological activity.
These comparisons highlight the unique structural features and reactivity of tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-formylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-9-4-10-19-13-7-5-12(11-17)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFQMKMVDMRMCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-chlorophenyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)propanamide](/img/structure/B2418576.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2418577.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418581.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2418583.png)
![3-methoxy-N-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-N-methylpyrazin-2-amine](/img/structure/B2418585.png)



![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2418599.png)
